delta - 6S - Octalactone delta - 6S - Octalactone
Brand Name: Vulcanchem
CAS No.: 108943-46-0
VCID: VC0149154
InChI:
SMILES:
Molecular Formula: C8H14O2
Molecular Weight: 142.2

delta - 6S - Octalactone

CAS No.: 108943-46-0

Cat. No.: VC0149154

Molecular Formula: C8H14O2

Molecular Weight: 142.2

Purity: 95% min.

* For research use only. Not for human or veterinary use.

delta - 6S - Octalactone - 108943-46-0

Specification

CAS No. 108943-46-0
Molecular Formula C8H14O2
Molecular Weight 142.2

Introduction

Chemical Structure and Properties

Molecular Structure and Identification

Delta-octalactone has a well-defined molecular structure with several standardized identifiers that facilitate its recognition in chemical databases and literature.

IdentifierValue
IUPAC Name6-propyloxan-2-one
CAS Registry Number698-76-0
Molecular FormulaC₈H₁₄O₂
SMILES (Canonical)CCCC1CCCC(=O)O1
InChIInChI=1S/C8H14O2/c1-2-4-7-5-3-6-8(9)10-7/h7H,2-6H2,1H3
InChI KeyFYTRVXSHONWYNE-UHFFFAOYSA-N

The molecule contains a six-membered lactone ring with a propyl side chain at position 6 . The S stereochemistry at this position would be a specific configuration of this basic structure.

Physical and Chemical Properties

Delta-octalactone possesses distinct physical and chemical properties that determine its behavior in various applications and environmental contexts.

PropertyValue
Molecular Weight142.20 g/mol
Exact Mass142.099379685 g/mol
Melting Point-14°C
Boiling Point238°C
Density1.002 g/cm³
Refractive Index1.4550
Flash Point125°C
Specific Gravity1.00
Topological Polar Surface Area26.30 Ų
XlogP1.90
Water SolubilityNot miscible or difficult to mix in water

These properties indicate that delta-octalactone is a liquid at room temperature with limited water solubility . The XlogP value of 1.90 suggests moderate lipophilicity, which is consistent with its use in fragrance applications.

Nomenclature and Synonyms

Delta-octalactone is known by numerous synonyms in scientific literature and commercial applications, reflecting its widespread use and various naming conventions.

SynonymReference
delta-Octanolactone
5-Octanolide
6-propyloxan-2-one
5-Hydroxyoctanoic acid lactone
Tetrahydro-6-propyl-2H-pyran-2-one
FEMA No. 3214
2H-Pyran-2-one, tetrahydro-6-propyl-
Octa-1,5-lactone

This diversity of names can create challenges in literature searches but also demonstrates the compound's significance across multiple disciplines .

Occurrence and Natural Sources

According to the available literature, delta-octalactone has been documented as a volatile flavor component naturally occurring in coconut . This natural presence likely contributed to its early identification and subsequent use in flavoring applications that aim to reproduce coconut notes.

The compound possesses a distinctive organoleptic profile characterized as sweet, fatty, coconut-like, tropical, and dairy-like . This sensory profile makes it valuable in both food flavoring and fragrance applications where these notes are desirable.

While the search results provide limited information on other natural sources, compounds in this class are often found in various fruits, fermented products, and dairy items where lactones contribute significantly to the flavor profile.

Biological Activity and Predicted Targets

Predicted Biological Targets

Computational prediction methods have identified several potential biological targets for delta-octalactone, though experimental validation is still needed for confirmation.

TargetUniProt IDProbabilityModel Accuracy
Cathepsin DP0733994.43%98.95%
Cannabinoid CB2 receptorP3497291.90%97.25%
LSD1/CoREST complexO6034190.38%97.09%
Transcription intermediary factor 1-alphaO1516485.42%95.56%
Nuclear factor NF-kappa-B p105 subunitP1983884.56%96.09%
Acetyl-CoA carboxylase 1Q1308583.18%93.04%
C5a anaphylatoxin chemotactic receptorP2173082.70%92.62%
Toll-like receptor 4O0020680.80%92.50%
Mineralocorticoid receptorP0823580.07%100.00%

These predicted interactions suggest potential pharmacological properties that could be explored in future research . The high probability interactions with Cathepsin D and the Cannabinoid CB2 receptor are particularly noteworthy and may warrant experimental investigation.

Proven Biological Targets

Based on the available literature, no experimentally confirmed biological targets have been documented for delta-octalactone . This represents a significant gap in our understanding of the compound's biological activity and highlights an area for future research.

ParameterValueTest System
LD50 (oral)>5 g/kgRat

This high LD50 value suggests low acute oral toxicity in mammals , placing it in a favorable position for use in consumer products.

Reproductive and Developmental Toxicity

Studies on reproductive toxicity have been conducted using delta-decalactone (CAS # 705-86-2) as a read-across material due to its structural similarity to delta-octalactone. In an OECD 421/GLP reproduction/developmental toxicity screening test with Sprague Dawley rats, no adverse effects were observed at doses up to 1000 mg/kg/day, establishing this as the No Observed Adverse Effect Level (NOAEL) for both developmental toxicity and fertility endpoints .

The Margin of Exposure (MOE) for delta-octalactone was calculated to be 1,639,344, derived by dividing the NOAEL (1000 mg/kg/day) by the estimated total systemic exposure (0.00061 mg/kg/day) . Furthermore, the total systemic exposure to delta-octalactone (0.61 μg/kg/day) falls below the Threshold of Toxicological Concern (TTC) of 30 μg/kg/day for the reproductive toxicity endpoint of a Cramer Class I material at current usage levels .

ParameterValueMethod
Biodegradation85% (28 days); 87% (36 days)OECD 301F
Bioaccumulation potential5.162 L/kgEPI Suite v4.11
Fish LC50436.1 mg/LRIFM Framework
Daphnia magna EC50 (48h)21 mg/L (95% CI: 19–24 mg/L)OECD 202
Algae EC50 (72h) for growth rate27 mg/L (95% CI: 25–29 mg/L)OECD 201
RIFM PNEC0.4361 μg/L-

These data indicate that delta-octalactone is readily biodegradable and has low bioaccumulation potential. The ecotoxicity values suggest moderate toxicity to aquatic organisms, but risk assessment based on the PEC/PNEC ratio indicates low environmental risk at current usage levels .

Analytical Methods for Detection

Chiral Separation Techniques

For the specific analysis of stereoisomers like delta-6S-octalactone, specialized chromatographic techniques are required. Gas chromatography (GC) with chiral stationary phases has proven effective for the separation of enantiomers of various lactones and related compounds.

Beta-cyclodextrins derivatized with alkyl substituents have demonstrated enhanced enantiomeric resolution capabilities for various compound classes . Specifically, specialized capillary columns like Rt-βDEXsm and Rt-βDEXse have been employed for the separation of chiral compounds with structures similar to delta-octalactone .

These columns incorporate various combinations of alkylated beta-cyclodextrins into a cyanopropyl-dimethyl polysiloxane liquid stationary phase, achieving significant separation of enantiomers while maintaining stability and extended column lifetime . This technology would be applicable to the separation and analysis of delta-6S-octalactone from its enantiomeric counterpart.

Method Stability and Reproducibility

Research has demonstrated that chiral GC columns maintain enantiomeric separation capability with minimal loss in resolution even after extensive use (up to 250 injections) . This stability is crucial for reliable analytical methods in both research and quality control applications involving delta-6S-octalactone.

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